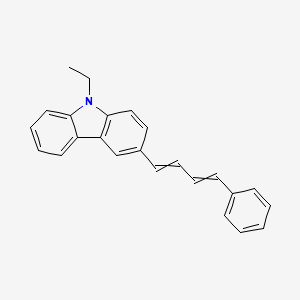
9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with an ethyl group and a phenylbuta-1,3-dienyl group, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with carbazole as the core structure.
Ethylation: Introduce the ethyl group at the 9-position using ethyl bromide in the presence of a base like potassium carbonate.
Phenylbuta-1,3-dienyl Substitution: Attach the phenylbuta-1,3-dienyl group at the 3-position through a Heck reaction, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques like column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the ethyl group or the phenylbuta-1,3-dienyl moiety.
Reduction: Reduction reactions could target the double bonds in the phenylbuta-1,3-dienyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the carbazole core or the substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Synthesis Intermediates: Acts as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features.
Biological Probes: Used in the design of fluorescent probes for biological imaging.
Industry
Dyes and Pigments: Utilized in the production of dyes and pigments due to its chromophoric properties.
Polymer Additives: Incorporated into polymers to enhance their thermal and mechanical properties.
Wirkmechanismus
The mechanism of action of 9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole would depend on its specific application. In organic electronics, it may function by facilitating charge transport through its conjugated system. In pharmaceuticals, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Ethylcarbazole: Lacks the phenylbuta-1,3-dienyl group, making it less conjugated.
3-Phenylcarbazole: Lacks the ethyl group, affecting its solubility and reactivity.
9H-Carbazole: The parent compound without any substituents, used as a reference point.
Uniqueness
9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole is unique due to the combination of its substituents, which may enhance its electronic properties and reactivity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
86230-12-8 |
|---|---|
Molekularformel |
C24H21N |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
9-ethyl-3-(4-phenylbuta-1,3-dienyl)carbazole |
InChI |
InChI=1S/C24H21N/c1-2-25-23-15-9-8-14-21(23)22-18-20(16-17-24(22)25)13-7-6-12-19-10-4-3-5-11-19/h3-18H,2H2,1H3 |
InChI-Schlüssel |
HFRYUCGSODXUNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=CC=CC3=CC=CC=C3)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410978.png)
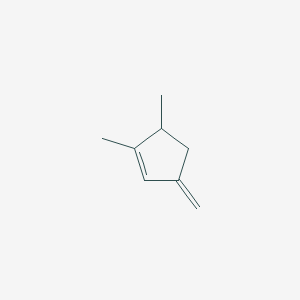
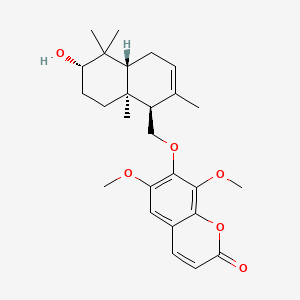
![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)
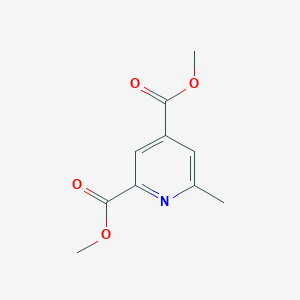

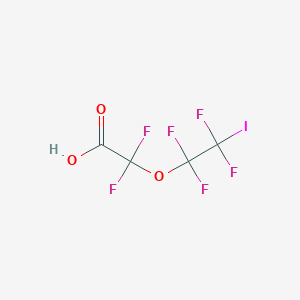
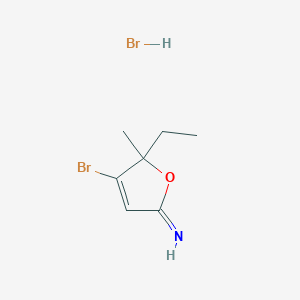
![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)

![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
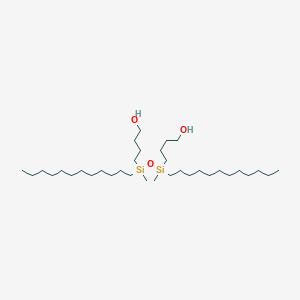
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
